molecular formula C14H25N3O2S B7562119 N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide

N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide

Cat. No. B7562119
M. Wt: 299.43 g/mol
InChI Key: HICOHGJALNXBJI-UHFFFAOYSA-N
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Description

N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is essential for B-cell receptor signaling, which is implicated in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell lymphoma and leukemia.

Mechanism of Action

N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide binds to the active site of BTK, preventing its activation and downstream signaling. BTK is a key mediator of B-cell receptor signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to decreased activation of downstream pathways, including NF-κB and AKT, which are involved in cell survival and proliferation. N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has shown high selectivity for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. In preclinical models of CLL, N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has been shown to reduce tumor burden and prolong survival. N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has also been shown to inhibit the growth of DLBCL cell lines and primary patient samples. In addition, N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has shown synergy with other targeted therapies, suggesting potential combination strategies for the treatment of B-cell malignancies.

Advantages and Limitations for Lab Experiments

N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis and inhibit proliferation of B-cell malignancies. However, N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has some limitations, including its limited solubility in aqueous solutions and potential off-target effects on other kinases. These limitations should be taken into consideration when designing experiments with N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide.

Future Directions

There are several future directions for the development of N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide and BTK inhibitors in general. One potential direction is the development of combination therapies with other targeted agents, such as venetoclax and lenalidomide. Another direction is the evaluation of BTK inhibitors in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.

Synthesis Methods

The synthesis of N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide involves several steps, starting with the reaction of 2-methylpiperidine with ethyl 2-bromoacetate to form ethyl 1-(2-methylpiperidin-1-yl)acetate. This intermediate is then reacted with thiomorpholine-4-carboxylic acid to form N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide. The synthesis of N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has been optimized to improve yield and purity, making it a suitable candidate for further development.

Scientific Research Applications

N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has demonstrated potent and selective inhibition of BTK, leading to decreased proliferation and survival of malignant B cells. N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, suggesting potential combination strategies for the treatment of B-cell malignancies.

properties

IUPAC Name

N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S/c1-11-5-3-4-6-17(11)13(18)12(2)15-14(19)16-7-9-20-10-8-16/h11-12H,3-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICOHGJALNXBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(C)NC(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide

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